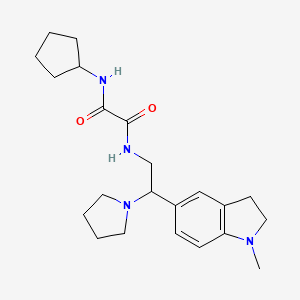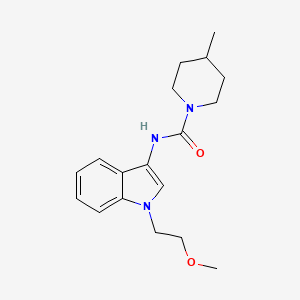
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the formation of the piperidine ring, and the attachment of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and piperidine rings would likely result in a rigid structure, while the methoxyethyl and carboxamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and piperidine rings, as well as the carboxamide group. The indole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a base or nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the carboxamide group) would influence properties like its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Chemical Synthesis and Reactions
- N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide is involved in chemical reactions such as aminocarbonylation, a process where piperidines like methyl pipecolinate and ethyl nipecotate are used as N-nucleophiles. These compounds participate in palladium-catalyzed reactions with iodobenzene and iodoalkenes, leading to the formation of carboxamides and ketocarboxamides (Takács et al., 2014).
Catalysis and Coupling Reactions
- The compound plays a role in Rh(III)-catalyzed selective coupling reactions. Specifically, it is involved in the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, facilitating mild and efficient C-C and C-C/C-N bond formations, a crucial step in synthesizing diverse products (Zheng et al., 2014).
Antitumor Properties
- Derivatives of this compound exhibit potential as antitumor agents. Structure-activity relationship studies on such derivatives, particularly those with acridine monosubstituted derivatives, reveal significant antitumor activity, which varies depending on the position and nature of substituent groups on the acridine structure (Rewcastle et al., 1986).
Synthesis of N-Methoxy-N-methylamides
- The compound is also significant in the synthesis of N-methoxy-N-methylamides from carboxylic acids. This process involves reacting corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, a step crucial in producing various N-methoxy-N-methylamides in high yields (Kim et al., 2003).
Selective Serotonin Receptor Agonism
- Indole derivatives, including this compound, have been studied as selective 5-HT(1A) receptor agonists. These compounds demonstrate significant affinity and specificity for the 5-HT(1A) receptor, which is essential in studies related to mood disorders (Heinrich et al., 2004).
Supramolecular Chemistry
- In the field of supramolecular chemistry, the compound contributes to the formation of novel organizational motifs. It participates in the formation of structures involving π-stacks surrounded by triple helical networks of hydrogen bonds, suggesting new modes of organization for some columnar liquid crystals (Lightfoot et al., 1999).
将来の方向性
作用機序
Target of Action
The compound, also known as N-[1-(2-methoxyethyl)-1H-indol-3-yl]-4-methylpiperidine-1-carboxamide, primarily targets the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .
Mode of Action
The compound acts as an inhibitor of Lp-PLA2 . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a component that contributes to the build-up of atherosclerotic plaques . This inhibition can be beneficial in the treatment of atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathway involving the Lp-PLA2 enzyme. This enzyme is associated with the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, the compound disrupts this pathway, potentially reducing the risk of developing accelerated atherosclerosis and clinical cardiovascular events .
Pharmacokinetics
Similar compounds have shown that they are well-tolerated in non-human primates after chronic dosing . The plasma half-life of similar compounds is approximately 2-3 hours . The area under the concentration versus time curve and peak plasma concentration increase proportionally with dose .
Result of Action
The inhibition of Lp-PLA2 by the compound results in a decrease in the formation of atherosclerotic plaques . This could potentially lead to a reduced risk of cardiovascular events associated with atherosclerosis .
特性
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-7-9-20(10-8-14)18(22)19-16-13-21(11-12-23-2)17-6-4-3-5-15(16)17/h3-6,13-14H,7-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKYSUPBFUVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
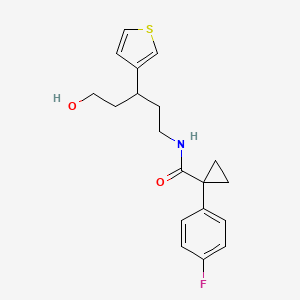
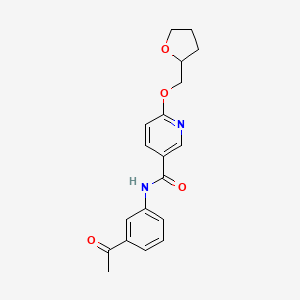
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2831725.png)
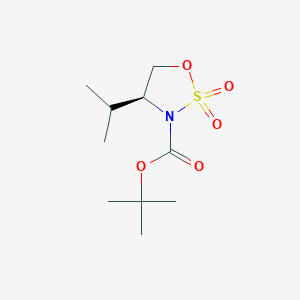
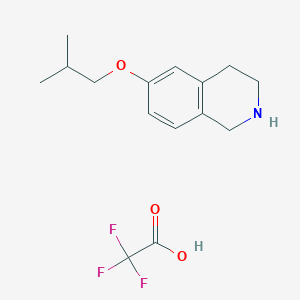
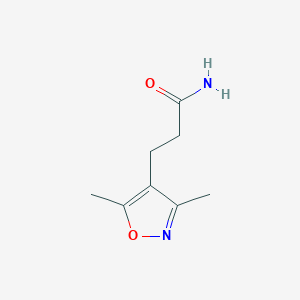
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2831729.png)

![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE](/img/structure/B2831735.png)
![N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide](/img/structure/B2831736.png)

![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)
